3-Chlorophthalic Acid (CAS Number 27563-65-1): A Comprehensive Technical Guide
3-Chlorophthalic Acid (CAS Number 27563-65-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available technical information on 3-Chlorophthalic acid. It is intended for informational purposes for a scientific audience. While the chemical and physical properties, along with synthetic routes, are documented, there is a notable lack of published data regarding the specific biological activities, metabolic pathways, and detailed toxicological profile of this compound.
Introduction
3-Chlorophthalic acid, with the CAS number 27563-65-1, is an aromatic carboxylic acid.[1][2] Its structure consists of a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and a chlorine atom. This compound serves as a chemical intermediate, primarily in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2] The presence of the chlorine atom and the carboxylic acid functionalities imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis. This guide aims to consolidate the available technical data on 3-Chlorophthalic acid, covering its properties, synthesis, analytical methods, and known safety information.
Chemical and Physical Properties
3-Chlorophthalic acid is typically a white to off-white crystalline solid.[2] It exhibits limited solubility in water but is more soluble in organic solvents like ethanol (B145695) and acetone.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 3-Chlorophthalic Acid
| Property | Value | Source |
| CAS Number | 27563-65-1 | [1] |
| Molecular Formula | C₈H₅ClO₄ | [1][2] |
| Molecular Weight | 200.58 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| IUPAC Name | 3-chloro-1,2-benzenedicarboxylic acid | |
| Synonyms | 3-Chlorobenzene-1,2-dicarboxylic acid, Phthalic acid, 3-chloro- | [2] |
| InChI | InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | [2] |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O | |
| Water Solubility | Sparingly soluble | [2] |
| Solubility in Organic Solvents | More soluble in ethanol and acetone | [2] |
Synthesis and Manufacturing
3-Chlorophthalic acid is not typically synthesized directly in a single step. The common route to its preparation involves the synthesis of its anhydride (B1165640) precursor, 3-chlorophthalic anhydride (CAS No. 117-21-5), followed by hydrolysis.
Synthesis of 3-Chlorophthalic Anhydride
There are two primary methods for the synthesis of 3-chlorophthalic anhydride:
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Chlorination of Phthalic Anhydride: This method involves the direct chlorination of phthalic anhydride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The reaction temperature is typically maintained between 200-240°C. To minimize the formation of inseparable dichlorinated byproducts, the reaction is controlled to a conversion rate of approximately 50%. The 3-chlorophthalic anhydride is then separated from the reaction mixture, often by distillation.
-
From 3-Nitrophthalic Acid: This synthetic route starts with the nitration of phthalic anhydride to produce a mixture of 3- and 4-nitrophthalic acids. After separation of the 3-nitro isomer, it is reduced to 3-aminophthalic acid. The amino group is then converted to a diazonium salt, which subsequently undergoes a Sandmeyer-type reaction with a chloride source to yield 3-chlorophthalic acid. Dehydration of the acid gives the anhydride.
Hydrolysis of 3-Chlorophthalic Anhydride to 3-Chlorophthalic Acid
Experimental Protocols
General Protocol for Hydrolysis of 3-Chlorophthalic Anhydride
Objective: To hydrolyze 3-chlorophthalic anhydride to 3-chlorophthalic acid.
Materials:
-
3-chlorophthalic anhydride
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
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Stir bar
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Beaker
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Ice bath
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Büchner funnel and filter paper
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Drying oven
Procedure:
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Place a known amount of 3-chlorophthalic anhydride into a round-bottom flask equipped with a stir bar.
-
Add a sufficient amount of deionized water to the flask (e.g., 10-20 mL of water per gram of anhydride).
-
Attach a reflux condenser to the flask.
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Heat the mixture to reflux with stirring. The anhydride will slowly dissolve as it reacts with the water to form the dicarboxylic acid.
-
Continue refluxing for 1-2 hours to ensure complete hydrolysis. The completion of the reaction can be monitored by the disappearance of the insoluble anhydride.
-
After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Cool the flask in an ice bath to precipitate the 3-chlorophthalic acid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified 3-chlorophthalic acid in a drying oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To develop a method for the analysis and quantification of 3-chlorophthalic acid. This proposed method is based on established techniques for similar aromatic acids and would require validation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer and an organic solvent. A potential starting point is a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid groups are protonated.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the aromatic ring, a wavelength in the range of 230-280 nm should be suitable. A UV scan of a standard solution would determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Sample Preparation:
-
Prepare a stock solution of 3-chlorophthalic acid of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve a precisely weighed amount in the mobile phase or the initial solvent mixture and filter through a 0.45 µm syringe filter before injection.
Toxicological and Biological Information
There is a significant lack of specific toxicological and biological data for 3-chlorophthalic acid in the public domain. The information available is primarily for its anhydride or for related phthalate (B1215562) compounds.
Acute Toxicity
A Safety Data Sheet for the precursor, 3-chlorophthalic anhydride, indicates a low acute oral toxicity in rats, with an LD50 greater than 2000 mg/kg body weight. Given that the anhydride hydrolyzes to the acid, a similarly low acute oral toxicity might be expected for 3-chlorophthalic acid, though this has not been experimentally confirmed.
Table 2: Acute Toxicity Data for 3-Chlorophthalic Anhydride
| Test | Species | Route | Value |
| LD50 | Rat | Oral | > 2000 mg/kg bw |
Irritation and Sensitization
Safety data for 3-chlorophthalic anhydride suggests that it can cause skin and serious eye irritation. Similar properties may be anticipated for 3-chlorophthalic acid.
Metabolism and Biological Effects
No specific studies on the metabolism, mechanism of action, or pharmacological effects of 3-chlorophthalic acid were identified. The broader class of phthalate esters is known to be metabolized to their corresponding monoesters and phthalic acid.[3] Some phthalates are recognized as endocrine disruptors.[4][5] However, it is not known if 3-chlorophthalic acid exhibits similar properties. Studies on the biodegradation of chlorinated aromatic compounds indicate that they can be metabolized by certain microorganisms, often through pathways involving dioxygenases and subsequent ring cleavage.[6][7] The specific metabolic fate of 3-chlorophthalic acid in biological systems remains an area for future research.
Due to the absence of data on the interaction of 3-chlorophthalic acid with any biological pathways, a signaling pathway diagram cannot be provided.
Applications and Relevance in Research and Development
The primary utility of 3-chlorophthalic acid lies in its role as a chemical intermediate. For researchers and professionals in drug development and materials science, it can serve as a starting material or building block for the synthesis of more complex molecules. The presence of the chlorine atom allows for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the two carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, or used to form polymers.
Conclusion
3-Chlorophthalic acid is a readily accessible chemical intermediate with well-defined chemical and physical properties and established synthetic routes via its anhydride. However, a significant knowledge gap exists concerning its biological effects. For professionals in research and drug development, this compound represents both a useful synthetic tool and an area where further investigation into its toxicological and pharmacological profile is warranted to ensure its safe and effective use in the development of new materials and potential therapeutic agents. Future research should focus on in vitro and in vivo studies to elucidate its metabolic fate, potential for toxicity, and any specific biological activities.
References
- 1. scbt.com [scbt.com]
- 2. CAS 27563-65-1: 3-chlorophthalic acid | CymitQuimica [cymitquimica.com]
- 3. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cometabolic degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
